![molecular formula C10H9NO2 B3022831 6-Methoxyisoquinolin-7-ol CAS No. 1810-58-8](/img/structure/B3022831.png)
6-Methoxyisoquinolin-7-ol
Overview
Description
6-Methoxyisoquinolin-7-ol is a chemical compound that is structurally related to the isoquinoline family. It is characterized by the presence of a methoxy group at the 6-position and a hydroxyl group at the 7-position of the isoquinoline ring system. This compound is of interest due to its potential biological activities and its role as a structural motif in various synthetic derivatives with potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds related to 6-Methoxyisoquinolin-7-ol involves multi-step procedures that often start from simple precursors such as vanillin or other easily accessible starting materials. For instance, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one involves benzylation, nitration, oxidation, reduction, and cyclization steps starting from vanillin . Another example is the synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives, which are synthesized and evaluated for their affinity at dopamine receptors, indicating the relevance of the 6-methoxyisoquinolin-7-ol scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 6-Methoxyisoquinolin-7-ol derivatives can be elucidated using techniques such as X-ray crystallography. For example, the absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, was determined by X-ray diffractometric analysis . The crystal structure analysis can reveal the orientation of substituents and their spatial arrangement, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
6-Methoxyisoquinolin-7-ol and its derivatives can undergo various chemical reactions, which are essential for the modification of the core structure to enhance biological activity or to probe the structure-activity relationship. For instance, the aminomethylation/hydrogenolysis method has been used as an alternative to direct methylation for the synthesis of highly substituted isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the synthesis of cyclopenta[f]isoquinoline derivatives involves reactions such as Friedel-Crafts acylation, esterification, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyisoquinolin-7-ol derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the isoquinoline ring. These properties are important for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics. For example, the introduction of methoxy groups can influence the lipophilicity of the molecule, which in turn can affect its binding affinity to biological targets, as seen in the docking studies of dopamine receptor ligands .
Scientific Research Applications
Isoquinoline Alkaloid Isolation and Characterization
- Research Focus: The extraction and characterization of alkaloids, including 6-Methoxyisoquinolin-7-ol derivatives, from natural sources.
- Findings: The title compound, a major alkaloid isolated from Hammada scoparia leaves, is part of the isoquinoline family and was characterized using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).
Quantum Entanglement for Cancer Diagnosis
- Research Focus: Analyzing interactions between nano molecules, including 6-Methoxyisoquinolin-7-ol derivatives, for cancer cell diagnosis.
- Findings: A model was developed to study the interaction between a moving 6-Methoxyisoquinolin-7-ol derivative and a two-mode field, demonstrating potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Marine Sponge-Derived Isoquinoline Alkaloids
- Research Focus: The isolation and cytotoxic evaluation of isoquinoline alkaloids from marine sponges.
- Findings: Isoquinoline alkaloids, including derivatives of 6-Methoxyisoquinolin-7-ol, were isolated from marine sponge Haliclona species, showing significant cytotoxicity against human tumor cell lines (Rashid et al., 2001).
Synthesis Techniques for Isoquinoline Derivatives
- Research Focus: Developing novel synthesis methods for highly-substituted isoquinolines, including 6-Methoxyisoquinolin-7-ol.
- Findings: A novel method for the introduction of a methyl group in isoquinolines was presented, with applications in the synthesis of natural products and drug development (Melzer et al., 2018).
Aminoquinone Derivatives and Their Antitumor Activity
- Research Focus: Synthesis and evaluation of aminoquinone compounds structurally related to marine isoquinolinequinones.
- Findings: The synthesized compounds, including derivatives of 6-Methoxyisoquinolin-7-ol, demonstrated moderate to high potency against various human tumor cell lines, indicating potential as antitumor agents (Delgado et al., 2012).
Melatonin Receptor Binding Studies
- Research Focus: Investigating the binding affinity of melatonin analogues, including 6-Methoxyisoquinolin-7-ol derivatives.
- Findings: The study focused on determining the nature of the binding site of the melatonin receptor using various analogues, revealing insights into receptor-ligand interactions (Faust et al., 2000).
Dopamine Receptor Ligands Research
- Research Focus: Synthesis and evaluation of analogues containing a 6-Methoxyisoquinolin-7-ol motif for dopamine receptor affinity.
- Findings: The compounds showed strong affinity for the dopamine D3 receptor, with implications in the development of treatments for neurological disorders (Gadhiya et al., 2018).
Safety And Hazards
The safety information for 6-Methoxyisoquinolin-7-ol includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-methoxyisoquinolin-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFVDMIXKWTTFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292002 | |
Record name | 6-methoxyisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyisoquinolin-7-ol | |
CAS RN |
1810-58-8 | |
Record name | NSC79576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxyisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxyisoquinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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